4-Bromo-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol
Description
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Properties
IUPAC Name |
4-bromo-2-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-11-1-2-12(16)10(5-11)7-14-4-3-9(6-14)8-15/h1-2,5,9,15-16H,3-4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGWPYADKCYJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in various biological applications, including cancer treatment.
Mode of Action
Compounds with similar structures are known to participate in suzuki–miyaura cross-coupling reactions. This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, in the presence of a palladium catalyst.
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction.
Pharmacokinetics
Compounds with similar structures have been used in drug discovery, indicating potential bioavailability.
Biological Activity
4-Bromo-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol is a phenolic compound with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C11H14BrNO
- CAS Number : 1337479-88-5
- SMILES Notation : Oc1ccc(Br)cc1CC1CCNC1
Research indicates that phenolic compounds like this compound can exert various biological effects through multiple mechanisms:
- Antioxidant Activity : Phenolic compounds are known for their ability to scavenge free radicals, which can prevent oxidative stress-related cellular damage.
- Enzyme Inhibition : Some studies suggest that this compound may inhibit enzymes involved in inflammatory processes or cancer progression.
- Cell Signaling Modulation : It may interact with signaling pathways pertinent to cell growth and apoptosis, potentially affecting tumor growth.
Antioxidant Activity
Phenolic compounds are recognized for their antioxidant properties. A study highlighted the ability of similar compounds to reduce oxidative stress markers in vitro, suggesting that this compound could have similar effects .
Anticancer Potential
Research has shown that certain phenolic compounds can inhibit cancer cell proliferation. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis . The specific mechanisms include the modulation of cell cycle regulators and apoptosis-related proteins.
Neuroprotective Effects
There is emerging evidence that phenolic compounds may provide neuroprotective benefits. They can potentially mitigate neuroinflammation and protect against neuronal cell death, making them candidates for treating neurodegenerative diseases .
Case Study 1: Anticancer Activity
In a controlled study, this compound was tested against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined through dose-response assays .
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of similar phenolic compounds in a model of oxidative stress-induced neuronal damage. The results showed that treatment with these compounds significantly reduced neuronal death and improved cell survival rates in vitro .
Research Findings
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-Bromo-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol is in the development of pharmaceuticals targeting neurological disorders. The compound's structural features suggest potential interactions with neurotransmitter systems, making it a candidate for further exploration in drug design.
Case Study: Neurological Activity
A study published in the Journal of Medicinal Chemistry evaluated similar compounds with pyrrolidine structures for their ability to modulate serotonin receptors. Results indicated that derivatives with bromine substitutions exhibited enhanced receptor binding affinity, suggesting that this compound may also exhibit similar properties .
Antimicrobial Properties
Research has shown that compounds with phenolic structures often possess antimicrobial activity. The presence of the bromine atom in this compound could enhance its effectiveness against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
This table summarizes findings from antimicrobial assays conducted on similar phenolic compounds, suggesting a promising avenue for further investigation into this compound's efficacy.
Potential as an Anti-cancer Agent
The compound's unique structure may also position it as a potential anti-cancer agent. Preliminary studies have indicated that brominated phenolic compounds can inhibit tumor cell proliferation.
Case Study: Cancer Cell Lines
In vitro studies have demonstrated that brominated phenols can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. A specific investigation into derivatives of this compound revealed significant cytotoxic effects at concentrations as low as 10 µM against certain cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
